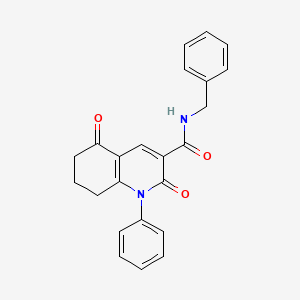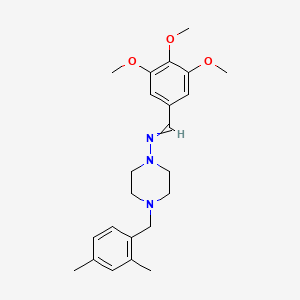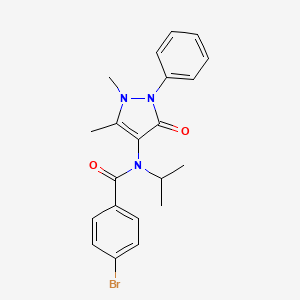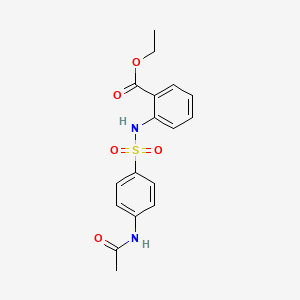![molecular formula C17H13Cl2NO3 B3740440 (E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide](/img/structure/B3740440.png)
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide
Descripción general
Descripción
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a benzodioxole ring and a dichlorophenyl group connected through a propenamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Dichlorophenyl Group: The dichlorophenyl group is introduced by chlorination of aniline derivatives.
Coupling Reaction: The final step involves the coupling of the benzodioxole and dichlorophenyl intermediates through a propenamide linkage. This can be achieved using reagents such as acetic anhydride and a base like pyridine under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of benzodioxole oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzodioxole ring.
Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different substituents.
Uniqueness
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide is unique due to its combination of a benzodioxole ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-13-4-3-12(14(19)8-13)9-20-17(21)6-2-11-1-5-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,20,21)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUMCCLDXWWHL-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3740358.png)

![4-N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3740363.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3740378.png)
![Ethyl 2-cyclopropaneamido-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B3740385.png)
![(2-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3740389.png)
![3,11-Bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one](/img/structure/B3740394.png)

![N-(3,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740423.png)
![N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B3740439.png)


![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740448.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3740461.png)
